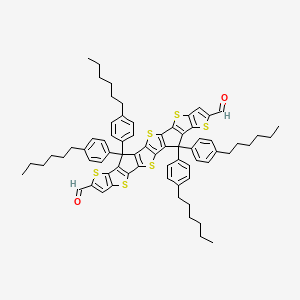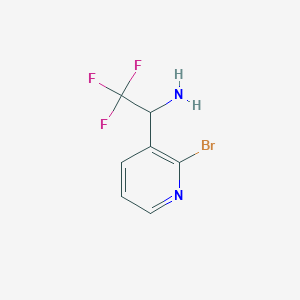
Ethyl (R)-2-amino-3-(6-chloropyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound with a molecular formula of C10H13ClN2O2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloropyridine moiety and the amino acid ester functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the esterification of 6-chloropyridine-3-carboxylic acid followed by amination. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester. This ester is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The chloropyridine ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid ester functionality allows the compound to mimic natural substrates or inhibitors, thereby affecting biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
6-Chloropyridine-3-carboxylic acid: The parent acid of the ester, used as a precursor in the synthesis.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: The free amino acid form, which may have different solubility and reactivity properties.
Uniqueness
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the combination of the chloropyridine ring and the amino acid ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H13ClN2O2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
ethyl (2R)-2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
QAAZOWPQOZDYMP-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CC1=CN=C(C=C1)Cl)N |
Kanonische SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)







![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)


